Methyl 4-bromo-2-cyano-5-methoxybenzoate
Overview
Description
Methyl 4-bromo-2-cyano-5-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-cyano-5-methoxybenzoate typically involves the bromination of a methoxybenzoate precursor followed by the introduction of a cyano group. One common method includes the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methoxybenzoic acid.
Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 4-bromo-2-methoxybenzoate.
Cyanation: Finally, the ester is treated with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyano-5-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the cyano group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the methoxy group.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Methyl 4-amino-2-cyano-5-methoxybenzoate.
Oxidation: Methyl 4-bromo-2-cyano-5-carboxybenzoate.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-cyano-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The bromine and cyano groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-4-cyano-5-methoxybenzoate
- Methyl 5-bromo-2-methoxybenzoate
Uniqueness
Methyl 4-bromo-2-cyano-5-methoxybenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both a bromine atom and a cyano group on the benzene ring provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-4-7(10(13)15-2)6(5-12)3-8(9)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDCVBWFVBSCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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